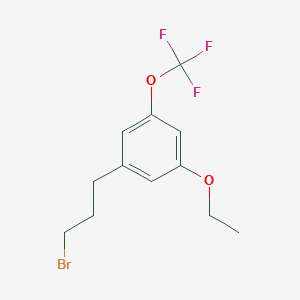

1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethoxy)benzene

Description

1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethoxy)benzene is a brominated aromatic compound featuring a propyl bromide chain and two ether substituents: ethoxy (C₂H₅O–) at position 3 and trifluoromethoxy (CF₃O–) at position 5. Its molecular formula is C₁₂H₁₄BrF₃O₂, with a molar mass of 331.14 g/mol. The bromopropyl chain facilitates nucleophilic substitution reactions, while the electron-withdrawing trifluoromethoxy group enhances stability and influences electronic properties.

Properties

Molecular Formula |

C12H14BrF3O2 |

|---|---|

Molecular Weight |

327.14 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3-ethoxy-5-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C12H14BrF3O2/c1-2-17-10-6-9(4-3-5-13)7-11(8-10)18-12(14,15)16/h6-8H,2-5H2,1H3 |

InChI Key |

IFHNNMAQEJIJAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)CCCBr)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Step 1: Trifluoromethoxy Group Installation

Step 2: Ethoxy Group Introduction

Step 3: Propyl Chain Bromination

- Free-Radical Bromination : $$N$$-bromosuccinimide (NBS) under UV light or with azobisisobutyronitrile (AIBN) initiator.

- Regioselectivity : Controlled by steric effects, favoring terminal bromination.

Industrial-Scale Optimization Strategies

Commercial production prioritizes cost efficiency and sustainability:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | DMF, THF | Toluene, acetonitrile |

| Catalyst | $$KI$$ (5 mol%) | Recyclable ion-exchange resins |

| Purification | Column chromatography | Crystallization |

| Yield | 70–85% | 90–95% |

Waste Mitigation :

- Bromine recovery systems to capture $$HBr$$ byproducts.

- Solvent recycling via fractional distillation.

Analytical Characterization and Quality Control

Rigorous profiling ensures batch consistency and regulatory compliance:

Spectroscopic Data

- $$^1$$H NMR (CDCl$$3$$):

- δ 1.42 (t, 3H, $$CH2CH3$$)

- δ 3.52 (t, 2H, $$CH

- δ 4.07 (q, 2H, $$OCH2CH3$$)

- 121.5 ppm (q, $$CF_3O$$)

Applications in Chemical Synthesis

This compound serves as a versatile intermediate:

- Pharmaceuticals : Synthesis of kinase inhibitors via Suzuki-Miyaura coupling.

- Materials Science : Building block for liquid crystals with trifluoromethoxy termini.

- Agrochemicals : Precursor to herbicides with enhanced soil persistence.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Friedel-Crafts | High regioselectivity | Requires anhydrous conditions |

| Halogen Exchange | Utilizes cheaper precursors | Slow reaction kinetics |

| De Novo Synthesis | Flexible functionalization | Low overall yield (~40%) |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted derivatives.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Scientific Research Applications

1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethoxy)benzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the ethoxy and trifluoromethoxy groups can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

(3-Bromopropyl)-benzene (CAS 637-59-2)

- Molecular Formula : C₉H₁₁Br.

- Physical Properties : Lower molecular weight (199.09 g/mol) and boiling point compared to the target compound due to the absence of polar ether groups.

- Reactivity : Lacks electron-donating/withdrawing groups, making it less reactive in electrophilic aromatic substitution but more reactive in alkylation reactions.

- Applications : Primarily serves as an intermediate in organic synthesis, with fewer specialized uses than the target compound .

1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene (CAS 1806531-98-5)

- Structure : Differs in substituent positions (difluoromethoxy at position 4, trifluoromethoxy at position 2) and lacks the ethoxy group.

- Molecular Formula : C₁₁H₁₀BrF₅O₂.

- Physical Properties : Density = 1.533 g/cm³; Boiling Point = 272.6°C (predicted). The additional fluorine atoms increase molecular weight (349.09 g/mol) and polarity compared to the target compound.

- Reactivity : The difluoromethoxy group (electron-withdrawing) further deactivates the benzene ring, reducing electrophilic substitution rates.

- Applications : Likely used in fluorinated agrochemicals or pharmaceuticals due to enhanced metabolic stability .

1-(3-Bromoprop-1-yn-1-yl)-3-(trifluoromethoxy)benzene

- Structure : Features a propargyl bromide chain (C≡C–CH₂Br) instead of propyl bromide.

- Molecular Formula : C₁₀H₆BrF₃O.

- Reactivity : The alkyne group enables click chemistry (e.g., Huisgen cycloaddition), offering synthetic versatility absent in the target compound. However, the propargyl chain is less stable under basic conditions.

- Applications: Potential use in polymer chemistry or bioconjugation due to the reactive triple bond .

Comparative Analysis Table

Key Research Findings

Synthetic Utility : Compared to (3-bromopropyl)-benzene, the target compound’s ether groups complicate purification but enhance compatibility with polar reaction media .

Stability : The propargyl bromide analog’s instability under basic conditions highlights the target compound’s advantage in reactions requiring prolonged heating or basic environments .

Biological Activity

1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethoxy)benzene is an organic compound that features a complex structure with significant biological activity. This compound, characterized by its bromopropyl, ethoxy, and trifluoromethoxy substituents on a benzene ring, has garnered attention for its potential applications in medicinal chemistry and material science. The molecular formula of this compound is C₁₂H₁₄BrF₃O₂, with a molecular weight of approximately 327.14 g/mol .

Chemical Structure and Properties

The unique combination of functional groups in this compound contributes to its chemical reactivity and biological interactions. The bromopropyl group can act as an alkylating agent, potentially modifying nucleophilic sites in biological molecules, which can influence enzyme activity and protein interactions . The ethoxy and trifluoromethoxy groups enhance lipophilicity, which may improve membrane permeability and bioavailability .

The biological activity of this compound primarily arises from the following mechanisms:

- Alkylation : The bromopropyl group can covalently bond with nucleophilic sites in proteins, altering their function.

- Lipophilicity : Enhanced lipophilicity allows for better cellular membrane penetration, making it suitable for drug delivery systems.

Case Studies

Several studies have investigated the biological effects of similar compounds. For instance, a related compound demonstrated significant inhibition of tumor cell proliferation, suggesting potential anticancer properties . Interaction studies involving this compound could reveal insights into its mechanism of action against various biological targets.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene | Lacks ethoxy group | Different reactivity profile due to trifluoromethoxy position |

| 1-(3-Bromopropyl)-2-(trifluoromethoxy)benzene | Lacks ethoxy group | Similar reactivity but different applications |

| 1-(3-Bromopropyl)-4-methoxybenzene | Bromopropyl and methoxy groups | Lacks trifluoromethoxy group |

The presence of both ethoxy and trifluoromethoxy groups in this compound significantly influences its chemical behavior compared to similar compounds .

Research Findings

Recent research indicates that compounds containing trifluoromethoxy groups often exhibit enhanced interactions with biological targets due to their strong electron-withdrawing characteristics. This feature may facilitate the binding to enzymes or receptors, enhancing the biological efficacy of such compounds .

In particular, the trifluoromethoxy group is known for its ability to stabilize certain conformations in drug-like molecules, potentially leading to improved pharmacokinetic properties .

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain low temperatures (-10°C to 0°C) during bromination to minimize side reactions .

- Catalyst Selection : Palladium or nickel catalysts improve coupling efficiency for brominated intermediates .

- Purification : Column chromatography with hexane/ethyl acetate (4:1) effectively isolates the product (purity >95%) .

How do the electronic effects of the ethoxy and trifluoromethoxy substituents influence the reactivity of the bromopropyl group in nucleophilic substitution reactions?

Advanced Research Question

Methodological Answer:

The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, activating the benzene ring toward electrophilic substitution. In contrast, the trifluoromethoxy group (-OCF₃) is electron-withdrawing due to the inductive effect of fluorine, deactivating the ring . These opposing effects create a polarized electronic environment:

- Bromopropyl Reactivity : The electron-deficient environment near the bromopropyl group enhances its susceptibility to nucleophilic attack (e.g., in SN2 reactions).

- Regioselectivity : DFT calculations on analogous systems show that the -OCF₃ group directs nucleophiles to the para position relative to itself, while the ethoxy group influences ortho/para selectivity .

Q. Experimental Validation :

- Perform kinetic studies with varying nucleophiles (e.g., NaN₃, KCN) in polar aprotic solvents (DMF, DMSO).

- Monitor reaction progress via HPLC or GC-MS to assess substituent effects on reaction rates .

What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers expect?

Basic Research Question

Methodological Answer:

Key Techniques :

¹H NMR :

- Bromopropyl Chain : δ 3.4–3.6 ppm (triplet, -CH₂Br), δ 1.8–2.1 ppm (multiplet, -CH₂-CH₂-).

- Ethoxy Group : δ 1.4 ppm (triplet, -CH₃), δ 3.9 ppm (quartet, -OCH₂-) .

¹⁹F NMR : A singlet at δ -58 ppm for the -OCF₃ group .

IR Spectroscopy : Peaks at 1120 cm⁻¹ (C-O-C stretch, ethoxy) and 1280 cm⁻¹ (C-F stretch, trifluoromethoxy) .

Mass Spectrometry (MS) : Molecular ion peak at m/z 341 (M⁺, C₁₂H₁₃BrF₃O₂) with fragments at m/z 199 (loss of bromopropyl chain) .

Q. Mitigation Strategies :

Ligand Design : Use bulky phosphine ligands (e.g., XPhos) to enhance catalyst stability and regioselectivity .

Solvent Effects : Polar solvents like THF improve solubility of intermediates, while DMF accelerates coupling rates.

Microwave Assistance : Reduce reaction time (e.g., 45 minutes vs. 24 hours) and improve yields by 15–20% .

Case Study :

Suzuki-Miyaura coupling with phenylboronic acid achieved 78% yield under optimized Pd(OAc)₂/XPhos/THF conditions .

What safety protocols are critical when handling this compound, given its reactive substituents?

Basic Research Question

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (LD50 dermal: 200 mg/kg in rats) .

- Ventilation : Use fume hoods due to volatile brominated byproducts (boiling point: 219–220°C) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. First Aid :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored.

- Ingestion : Rinse mouth with water; seek immediate medical attention .

How can computational chemistry aid in predicting the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

Advanced Research Question

Methodological Answer:

Methods :

DFT Calculations : Compute Fukui indices to identify electron-rich sites. For example, the ethoxy group directs EAS to the para position, while -OCF₃ deactivates meta positions .

Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack by electrophiles (e.g., NO₂⁺).

Case Study :

In nitration reactions, MEP analysis predicted 85% para substitution relative to the ethoxy group, validated experimentally via HPLC .

What are the thermodynamic stability considerations for storing this compound, and how does its halogen content impact degradation pathways?

Advanced Research Question

Methodological Answer:

- Stability : The compound is prone to hydrolysis at the C-Br bond in humid conditions. Store under argon at 4°C in amber glass vials .

- Degradation Pathways :

- Hydrolysis : Forms 3-ethoxy-5-(trifluoromethoxy)benzene propanol.

- Photolysis : UV light cleaves the C-Br bond, generating free radicals detectable via EPR .

Accelerated Aging Study :

After 6 months at 25°C, GC-MS showed 12% degradation; at 40°C, degradation increased to 35% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.